Metaclazepam
CAS No.: 84031-17-4
Cat. No.: VC0535043
Molecular Formula: C18H18BrClN2O
Molecular Weight: 393.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84031-17-4 |
|---|---|
| Molecular Formula | C18H18BrClN2O |
| Molecular Weight | 393.7 g/mol |
| IUPAC Name | 7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine |
| Standard InChI | InChI=1S/C18H18BrClN2O/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22/h3-9,13H,10-11H2,1-2H3 |
| Standard InChI Key | WABYCCJHARSRBH-UHFFFAOYSA-N |
| SMILES | CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC |
| Canonical SMILES | CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Metaclazepam’s chemical structure (7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1H-1,4-benzodiazepine) incorporates a bromine atom at position 7 and a methoxymethyl group at position 2, distinguishing it from classical benzodiazepines . The racemic mixture exhibits no optical activity, with a defined stereochemistry of zero stereocenters and no E/Z isomerism .
Table 1: Key Physicochemical Properties of Metaclazepam
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.705 g/mol |
| SMILES | COCC1CN=C(C2=CC(Br)=CC=C2N1C)C3=C(Cl)C=CC=C3 |
| InChI Key | WABYCCJHARSRBH-UHFFFAOYSA-N |
| CAS Registry | 84031-17-4 |
The compound’s lipophilicity, inferred from its methoxymethyl substituent, likely influences its blood-brain barrier permeability and duration of action .
Pharmacological Profile
Cardiovascular and Respiratory Effects
In guinea pig papillary muscle preparations, metaclazepam demonstrated moderate negative inotropic effects (EC ≈ 3.2 µM), approximately 40% weaker than diazepam’s impact at equivalent concentrations . Anesthetized dog studies revealed transient hypotension only at supratherapeutic intravenous doses (>5 mg/kg), with compensatory tachycardia maintaining cardiac output . Respiratory depression, a critical concern with diazepam, was absent at anxiolytic doses in feline models .
Clinical Efficacy
Anxiolytic Performance in Comparative Trials
A double-blind study (N=168) comparing 15 mg/day metaclazepam to 15 mg/day diazepam found superior outcomes for metaclazepam across multiple metrics :
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Hamilton Anxiety Scale (HAMA): 62% reduction in psychic anxiety scores vs. 54% for diazepam (p<0.05)
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Clinical Global Impressions (CGI): 78% of metaclazepam patients rated “much improved” vs. 65% for diazepam
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Self-Reported Outcomes: 73% of metaclazepam users reported “marked improvement” in the EWL-K checklist vs. 61% for diazepam
Equivalence studies established that 15 mg metaclazepam corresponds to 4 mg bromazepam in anxiolytic potency, with comparable response rates (68% vs. 65%) but fewer reports of daytime sedation .
| Dose Range | Fatigue Incidence | Dizziness Incidence |
|---|---|---|
| 5–10 mg/day | 12% | 8% |
| 15–20 mg/day | 24% | 15% |
Notably, metaclazepam caused 2.5-fold fewer sedation events than diazepam in direct comparisons (18% vs. 45%) . The active metabolite -desmethylmetaclazepam accumulates minimally, reducing overdose risks .
Special Populations
Pharmacokinetics and Metabolism
Absorption and Distribution
Metaclazepam reaches peak plasma concentrations () of 120–150 ng/mL within 2–3 hours post-oral administration . Protein binding exceeds 85%, primarily to albumin, with a volume of distribution () of 1.2 L/kg, indicating moderate tissue penetration .
Biotransformation Pathways
Hepatic metabolism via CYP3A4 yields three primary metabolites:
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-Desmethylmetaclazepam (active, 30% potency of parent)
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3-Hydroxymetaclazepam (inactive)
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Glucuronidated derivatives (renally excreted)
Less than 5% of the dose is excreted unchanged, with 60% renal and 35% fecal elimination .
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